An In-depth Technical Guide to 4-(Bromomethyl)tetrahydropyran: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Bromomethyl)tetrahydropyran: Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-(Bromomethyl)tetrahydropyran, a key intermediate in various fields, particularly in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.
Core Chemical and Physical Properties
4-(Bromomethyl)tetrahydropyran is a viscous, colorless to light beige/brown liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 125552-89-8 | [1][2] |
| Molecular Formula | C6H11BrO | [1][2][3] |
| Molecular Weight | 179.05 g/mol | [1][2] |
| Boiling Point | 88 °C | [1] |
| 205.4 ± 13.0 °C at 760 mmHg | [3] | |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [1][4] |
| 1.4 ± 0.1 g/cm³ | [3] | |
| Refractive Index | 1.49 | [1] |
| 1.475 | [3] | |
| Flash Point | 80.8 ± 21.0 °C | [3] |
| Form | Liquid | [1][2] |
| Color | Light beige/brown | [1] |
| InChI | 1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | [1][2] |
| SMILES | BrCC1CCOCC1 | [2] |
Reactivity and Stability
4-(Bromomethyl)tetrahydropyran is stable under normal temperatures and pressures.[3] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][5] Exposure to light should be avoided.[5]
Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[3][5]
Synthesis of 4-(Bromomethyl)tetrahydropyran
A common method for the synthesis of 4-(Bromomethyl)tetrahydropyran involves the bromination of Tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) and triphenylphosphine (PPh3).[1][4]
Experimental Protocol
-
Reaction Setup: Dissolve Tetrahydropyran-4-methanol and N-bromosuccinimide (NBS) in dichloromethane (DCM).
-
Initiation: Cool the solution to 0°C and add triphenylphosphine (PPh3).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Wash the resulting mixture with water (20mL) and then with brine (3 x 20mL).
-
Isolation: Concentrate the organic layer.
-
Purification: Purify the residue by silica gel flash chromatography, eluting with 2-5% ethyl acetate in petroleum ether to yield 4-(Bromomethyl)tetrahydropyran as a colorless oil.[1][4]
Caption: Synthesis workflow for 4-(Bromomethyl)tetrahydropyran.
Applications in Drug Discovery and Organic Synthesis
4-(Bromomethyl)tetrahydropyran is a significant intermediate in the synthesis of a wide range of biologically active compounds, including antibacterial agents, anti-tumor drugs, and nervous system drugs.[1][4] The tetrahydropyran (THP) motif is increasingly used in medicinal chemistry as a bioisosteric replacement for cyclohexane and piperidine rings.[6][7] This substitution can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[6][7]
The primary utility of 4-(Bromomethyl)tetrahydropyran in synthesis stems from its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the tetrahydropyran moiety into larger, more complex molecules.
Caption: Role as an intermediate in nucleophilic substitution.
Safety and Handling
4-(Bromomethyl)tetrahydropyran is a corrosive material that can cause severe skin burns and eye damage.[3][8] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[3]
Hazard Identification:
-
Ingestion: Causes gastrointestinal tract burns.[3] Possible perforation of the stomach or esophagus.[8]
-
Inhalation: Causes chemical burns to the respiratory tract.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[3][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. If the victim is conscious, give a cupful of water. Get immediate medical attention.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get immediate medical attention.[3]
Storage:
Store in a cool, dry place in a tightly closed container.[3] It should be stored in a corrosives area under an inert atmosphere and in a freezer at under -20°C.[1][4]
References
- 1. 4-(Bromomethyl)tetrahydropyran CAS#: 125552-89-8 [chemicalbook.com]
- 2. 4-(bromomethyl)tetrahydropyran AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Bromomethyl)tetrahydropyran | CAS#:125552-89-8 | Chemsrc [chemsrc.com]
- 4. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.fi [fishersci.fi]
